molecular formula C18H14N2O5 B2768204 Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate CAS No. 2416245-91-3

Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate

Cat. No. B2768204
M. Wt: 338.319
InChI Key: ADSWWLJDUYYURG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate, also known as MI-773, is a small molecule inhibitor that has been widely studied for its potential in cancer treatment. The compound belongs to the family of MDM2 inhibitors, which are designed to block the interaction between MDM2 and p53, a tumor suppressor protein. The inhibition of this interaction leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, including Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate, have been extensively studied for their pharmacological importance. These compounds, categorized under isoquinolines, exhibit a wide range of biological potentials, such as antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s, antiviral, antibacterial, anti-diabetic, anti-malarial activities, etc. This knowledge serves as a significant reference for global researchers and inspires the development of novel low-molecular-weight inhibitors for various therapeutic applications (Danao et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, closely related to the chemical structure of Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate, have been recognized as privileged scaffolds with significant therapeutic potential. Their role in anticancer antibiotics and as neuroprotective agents highlights their utility in drug discovery for cancer and central nervous system disorders. The approval of trabectedin for treating soft tissue sarcomas is a milestone in anticancer drug discovery, showcasing the potential of tetrahydroisoquinoline derivatives in various therapeutic areas including infectious diseases like malaria, tuberculosis, and viral infections (Singh & Shah, 2017).

Furan Fatty Acids and Health Benefits

Furan fatty acids, a structural component of Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate, exhibit antioxidative and anti-inflammatory activities. They play a beneficial role in health, including the inhibition of lipid peroxidation. Controversies exist regarding their impact on glucose metabolism and diabetes, with studies indicating both positive and negative associations. This complexity underscores the need for further research to clarify the health implications of furan fatty acids and related compounds (Xu et al., 2017).

Valorization of Sugars to Furan Derivatives

The conversion of sugars to furan derivatives, including 5-hydroxymethylfurfural (HMF) and furfural, is a key area of research relevant to the structural components of Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate. These compounds are used as building blocks in the production of chemicals and fuels, highlighting the significance of research into sustainable and efficient conversion processes. The selection of solvents and operational conditions plays a crucial role in optimizing the biphasic dehydration of sugars to furan derivatives, emphasizing the importance of green chemistry principles in industrial applications (Esteban et al., 2020).

properties

IUPAC Name

methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-16(21)7-4-13-3-6-15(25-13)18(23)20-12-2-5-14-11(10-12)8-9-19-17(14)22/h2-10H,1H3,(H,19,22)(H,20,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSWWLJDUYYURG-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate

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